molecular formula C22H22N2O5 B11996559 Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Cat. No.: B11996559
M. Wt: 394.4 g/mol
InChI Key: JVBYBZNJAQQHFR-UHFFFAOYSA-N
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Description

Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound with the following chemical formula:

C21H23N3O5S\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_5\text{S}C21​H23​N3​O5​S

. It contains a quinoline ring system and a benzoate moiety. This compound has attracted attention due to its potential biological activities.

Preparation Methods

Synthetic Routes:

One synthetic route involves the Fischer indole synthesis. For example, the reaction of optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) in methanol yields the tricyclic indole structure . Further transformations can lead to related compounds.

Industrial Production:

Industrial-scale production methods for this compound are not widely documented. research laboratories may use modified versions of the synthetic routes mentioned above.

Chemical Reactions Analysis

Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the quinoline or benzoate portions.

    Substitution: Substituents on the aromatic rings can be replaced. Common reagents include acids, bases, and metal catalysts.

Major products depend on reaction conditions and substituents. For example, azepinoindole derivatives can be obtained from indole intermediates .

Scientific Research Applications

This compound finds applications in:

    Medicine: It might exhibit anticancer properties or antimicrobial effects.

    Chemistry: Researchers explore its reactivity and potential as a building block.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

butyl 4-[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C22H22N2O5/c1-3-4-13-29-22(28)14-9-11-15(12-10-14)23-20(26)18-19(25)16-7-5-6-8-17(16)24(2)21(18)27/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)

InChI Key

JVBYBZNJAQQHFR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

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